molecular formula C15H23ClN2O4S B6049128 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid

4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid

Cat. No.: B6049128
M. Wt: 362.9 g/mol
InChI Key: GPQZBYPOGRZKJM-UHFFFAOYSA-N
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Description

4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with chloro, diethylamino sulfonyl, and isobutylamino groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-chloro-5-(diethylsulfamoyl)-2-(2-methylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-5-18(6-2)23(21,22)14-7-11(15(19)20)13(8-12(14)16)17-9-10(3)4/h7-8,10,17H,5-6,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQZBYPOGRZKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid typically involves multi-step organic reactions. One common approach includes:

    Nitration: of a suitable benzoic acid derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonylation: of the amine group with diethylamine and a sulfonyl chloride reagent.

    Chlorination: to introduce the chloro substituent.

    Amidation: with isobutylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the aromatic ring.

    Nucleophilic Substitution: Particularly at the chloro substituent.

    Oxidation and Reduction: The amine and sulfonyl groups can participate in redox reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) under controlled temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while nucleophilic substitution can replace the chloro group with other nucleophiles.

Scientific Research Applications

4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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